FMS Kinase Inhibitory Potency of Derivatives Built on the 4,6-Dimethyl Scaffold Compared to the Unsubstituted Core
Derivatives incorporating the 4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold exhibit significantly enhanced FMS kinase inhibition compared to derivatives built on the unsubstituted 1H-pyrrolo[3,2-c]pyridine core. Compound 1r (4,6-dimethyl-substituted) shows an IC50 of 30 nM against FMS kinase, which is 3.2-fold more potent than the unsubstituted lead compound KIST101029 (IC50 = 96 nM) [1][2].
| Evidence Dimension | FMS kinase inhibition IC50 |
|---|---|
| Target Compound Data | Compound 1r (4,6-dimethyl-pyrrolo[3,2-c]pyridine derivative): IC50 = 30 nM |
| Comparator Or Baseline | KIST101029 (unsubstituted 1H-pyrrolo[3,2-c]pyridine derivative): IC50 = 96 nM |
| Quantified Difference | 3.2-fold more potent |
| Conditions | In vitro FMS kinase enzymatic assay; Dowex resin-based method, pH 7.9, 2°C |
Why This Matters
The 3.2-fold improvement in potency directly impacts lead optimization efficiency, reducing synthesis time and cost in FMS kinase-targeted drug discovery.
- [1] El-Gamal, M.I. and Oh, C.-H., Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33, 1160–1166. IC50 data for compound 1r and KIST101029. View Source
- [2] BindingDB BDBM27399. Affinity data for pyrrolo[3,2-c]pyridinone scaffold. View Source
